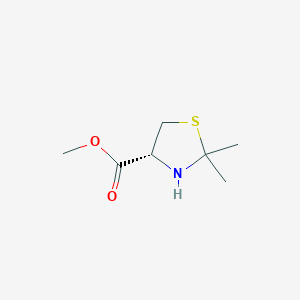

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is an organic compound belonging to the class of l-alpha-amino acids It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester typically involves the reaction of L-cysteine with acetone. The reaction is carried out under reflux conditions for 48 hours, followed by filtration and concentration of the filtrate. The resulting product is then recrystallized from acetone to obtain pure this compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis method involving L-cysteine and acetone can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield.

化学反応の分析

Types of Reactions

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The thiazolidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

科学的研究の応用

Medicinal Chemistry

1.1. Role in Drug Development

DMTA is primarily recognized for its role in the synthesis of bicyclomycin, an antibiotic that inhibits bacterial RNA polymerase. Bicyclomycin has shown efficacy against a range of Gram-negative bacteria, making DMTA a crucial intermediate in its synthesis .

1.2. Antioxidant Properties

Research indicates that thiazolidine derivatives, including DMTA, exhibit antioxidant properties. These compounds can scavenge free radicals and may contribute to protective effects against oxidative stress-related diseases .

1.3. Therapeutic Potential

DMTA has been explored for its therapeutic potential in treating conditions such as rheumatoid arthritis and cysteine-related disorders due to its ability to form thiazolidine derivatives that interact with biological systems .

Synthetic Applications

2.1. Chiral Synthesis

The chiral nature of DMTA makes it valuable in asymmetric synthesis. It can be used as a chiral auxiliary or building block in the formation of various biologically active compounds .

2.2. Reaction with Carbonyl Compounds

DMTA readily reacts with carbonyl compounds to form thiazolidine derivatives, which are important intermediates in organic synthesis and can be utilized for the development of novel pharmaceuticals .

Biochemical Research

3.1. Proteomics

As a biochemical reagent, DMTA is employed in proteomics research for the modification of proteins and peptides, aiding in the study of protein structure and function .

3.2. Mechanistic Studies

Studies involving DMTA have provided insights into the mechanisms of thiazolidine formation and stability under various conditions, contributing to a deeper understanding of sulfur-containing amino acids' chemistry .

Case Studies

作用機序

The mechanism of action of L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester involves its interaction with various molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

類似化合物との比較

Similar Compounds

2,2-Dimethylthiazolidine-4-carboxylic Acid: Similar structure but lacks the methyl ester group.

Thiazolidine-4-carboxylic Acid: Lacks the dimethyl substitution on the thiazolidine ring.

2,2-Dimethylthiazolidine: Lacks the carboxylic acid and methyl ester groups.

Uniqueness

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester is unique due to the presence of both the dimethyl substitution and the methyl ester group

生物活性

L-2,2-Dimethylthiazolidine-4-carboxylic Acid Methyl Ester (CAS number: 19907-59-6) is a chiral thiazolidine derivative synthesized primarily from L-cysteine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agricultural applications. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of L-cysteine methyl ester with various carbonyl compounds, leading to the formation of thiazolidine derivatives. The reaction conditions and specific reagents can influence the yield and purity of the final product. For instance, a one-pot synthesis approach has been employed successfully to produce related thiazolidine compounds with promising biological activities .

1. Antiviral Activity

A series of thiazolidine derivatives, including this compound, have been evaluated for their ability to inhibit neuraminidase (NA) activity in influenza A virus. The most potent derivatives demonstrated moderate inhibitory activity, with IC50 values around 0.14 μM, which is significantly less than that of oseltamivir (Tamiflu) but suggests potential for further development as antiviral agents .

2. Safener Activity in Agriculture

Research has indicated that thiazolidine derivatives can act as safeners in agricultural settings. For example, certain compounds were shown to enhance the activity of acetolactate synthase (ALS), an important enzyme in branched-chain amino acid biosynthesis. In a study involving maize treated with chlorimuron-ethyl (a herbicide), this compound exhibited a significant protective effect against herbicide-induced injury by increasing ALS activity .

3. Anti-inflammatory and Analgesic Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory and analgesic properties. In pharmacological tests involving carrageenan-induced edema models in rats, some thiazolidine compounds demonstrated significant anti-inflammatory effects comparable to established medications like Piroxicam and Meloxicam. These findings suggest that this compound could be explored further for therapeutic applications in pain management and inflammation control .

The biological activities of this compound are attributed to its structural properties that allow it to interact with various biological targets:

- Neuraminidase Inhibition : The compound's structural motif allows it to fit into the active site of neuraminidase enzymes, potentially blocking viral replication.

- ALS Activity Enhancement : By interacting with ALS enzymes, it may mitigate herbicide effects by restoring metabolic pathways essential for plant growth.

Case Studies

特性

IUPAC Name |

methyl (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHPVDWIPMNOSV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@@H](CS1)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。